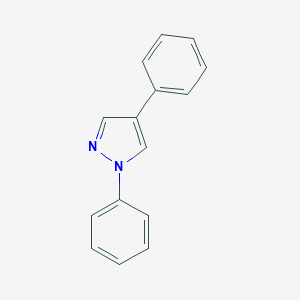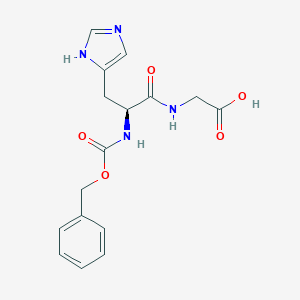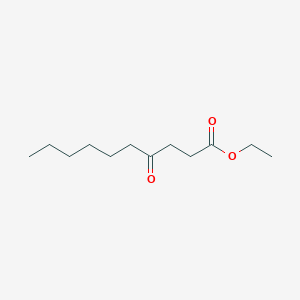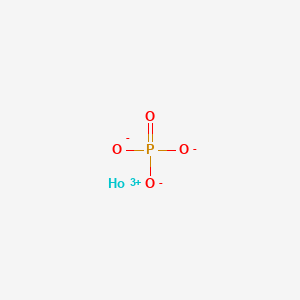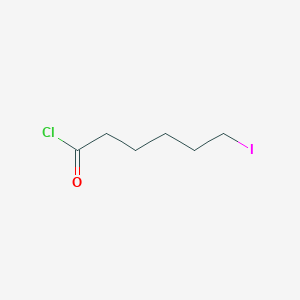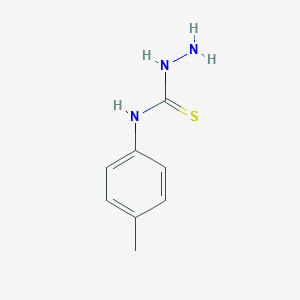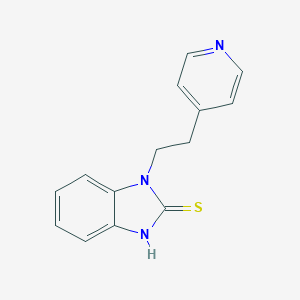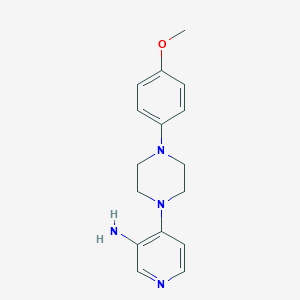
Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)-, commonly known as PAP, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound with a pyridine ring and a phenyl ring, and it has been found to have various applications in the field of biochemistry and pharmacology. The purpose of
Mecanismo De Acción
The mechanism of action of PAP is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. PAP has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Efectos Bioquímicos Y Fisiológicos
PAP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. PAP has also been found to inhibit the migration and invasion of cancer cells, which is important for the prevention of metastasis. Additionally, PAP has been found to have anti-inflammatory properties, as it reduces the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PAP in lab experiments is its versatility. It can be used as a fluorescent probe, an anticancer agent, and a ligand for metal complexes. Additionally, PAP is relatively easy to synthesize and has a high yield. However, one of the limitations of using PAP is its potential toxicity. PAP has been found to be toxic to some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of PAP in scientific research. One direction is the development of PAP-based fluorescent probes for the detection of other metal ions, such as iron and mercury. Another direction is the synthesis of PAP analogues with improved anticancer properties and reduced toxicity. Additionally, the use of PAP as a ligand for the synthesis of metal complexes with novel properties and applications is an area of future research.
Métodos De Síntesis
The synthesis of PAP involves the reaction of 4-methoxybenzaldehyde with 3-amino-4-pyridinecarboxylic acid in the presence of a catalyst. The resulting product is then reduced to obtain PAP. The yield of PAP can be increased by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
PAP has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. PAP has also been found to have anticancer properties, as it inhibits the growth of cancer cells. Additionally, PAP has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propiedades
Número CAS |
14549-66-7 |
|---|---|
Nombre del producto |
Piperazine, 1-(3-amino-4-pyridyl)-4-(4-methoxyphenyl)- |
Fórmula molecular |
C16H20N4O |
Peso molecular |
284.36 g/mol |
Nombre IUPAC |
4-[4-(4-methoxyphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H20N4O/c1-21-14-4-2-13(3-5-14)19-8-10-20(11-9-19)16-6-7-18-12-15(16)17/h2-7,12H,8-11,17H2,1H3 |
Clave InChI |
YJFIEQCODBNRMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
SMILES canónico |
COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N |
Otros números CAS |
14549-66-7 |
Sinónimos |
4-[4-(4-Methoxyphenyl)-1-piperazinyl]-3-pyridinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



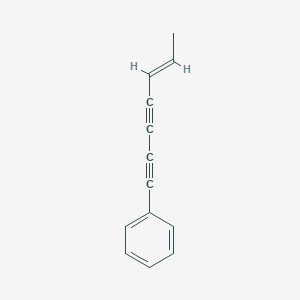
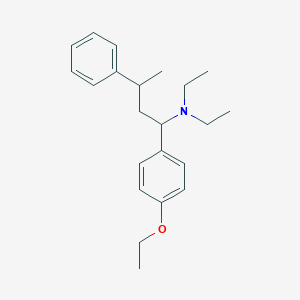
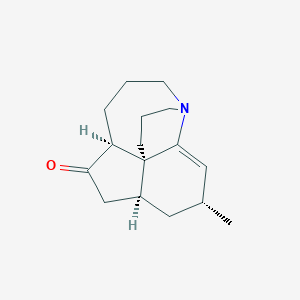
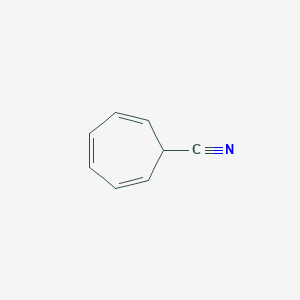
![(6R,7R)-3-(Acetyloxymethyl)-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B79316.png)
![4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium](/img/structure/B79317.png)
